
2,5-Di(pyridin-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C17H12N2O. It is a derivative of benzaldehyde, where two pyridin-4-yl groups are attached to the 2 and 5 positions of the benzene ring. This compound is known for its applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Di(pyridin-4-yl)benzaldehyde can be synthesized through the reaction of 2,5-dibromobenzaldehyde with pyridin-4-ylboronic acid under Suzuki coupling conditions. The reaction typically involves a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and is carried out in a solvent like toluene or DMF at elevated temperatures .
Industrial Production Methods
The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Di(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and CrO3.
Reduction: Reducing agents like NaBH4 or LiAlH4 are typically used.
Substitution: Nucleophiles such as amines or hydrazines can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: 2,5-Di(pyridin-4-yl)benzoic acid.
Reduction: 2,5-Di(pyridin-4-yl)benzyl alcohol.
Substitution: Schiff bases or hydrazones, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Di(pyridin-4-yl)benzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Di(pyridin-4-yl)benzaldehyde largely depends on its application. In the context of MOFs, it acts as a bridging ligand, coordinating with metal ions to form extended network structures. The pyridin-4-yl groups provide sites for coordination, while the aldehyde group can participate in further functionalization . In biological applications, it may interact with specific molecular targets through hydrogen bonding, π-π interactions, and coordination bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Di(pyridin-4-yl)benzaldehyde
- 2,6-Di(pyridin-4-yl)benzaldehyde
- 4-(2-Pyridyl)benzaldehyde
Uniqueness
2,5-Di(pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which influences its coordination behavior and reactivity. The positioning of the pyridin-4-yl groups at the 2 and 5 positions allows for the formation of distinct coordination geometries and topologies in MOFs, making it a valuable ligand in materials science .
Propiedades
Fórmula molecular |
C17H12N2O |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2,5-dipyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C17H12N2O/c20-12-16-11-15(13-3-7-18-8-4-13)1-2-17(16)14-5-9-19-10-6-14/h1-12H |
Clave InChI |
UGVILPKAAXAGON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC=NC=C2)C=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


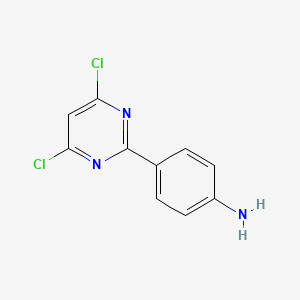
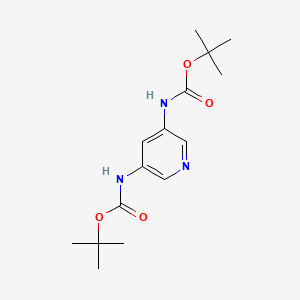
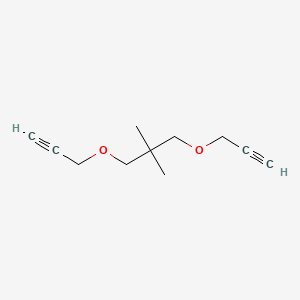
![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
![N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide](/img/structure/B11766075.png)
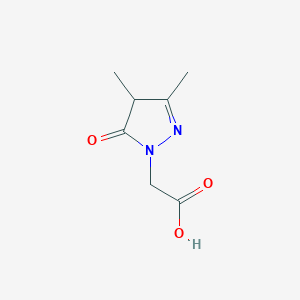
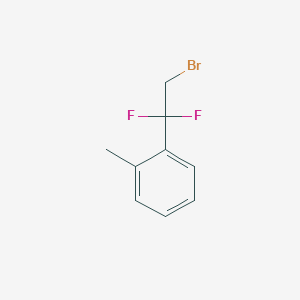
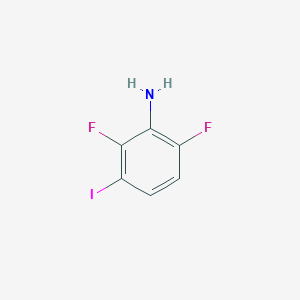
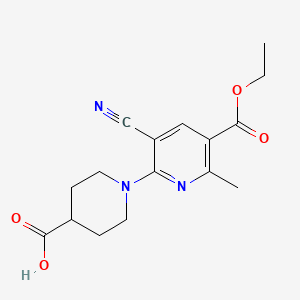
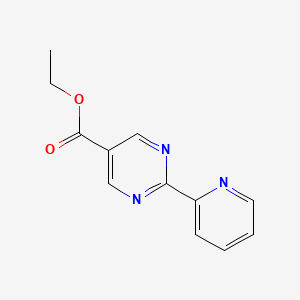

![3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B11766110.png)

![(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11766119.png)
